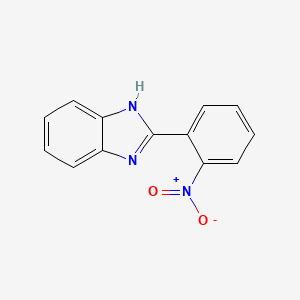

2-(2-Nitrophenyl)-1H-benzimidazole

Übersicht

Beschreibung

2-(2-Nitrophenyl)-1H-benzimidazole is an organic compound that belongs to the benzimidazole family. This compound is characterized by the presence of a benzimidazole ring substituted with a nitrophenyl group at the 2-position. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Nitrophenyl)-1H-benzimidazole typically involves the condensation of o-phenylenediamine with 2-nitrobenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the benzimidazole ring.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and optimized reaction parameters can enhance the yield and purity of the final product. The industrial production also involves purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Nitrophenyl)-1H-benzimidazole undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

Oxidation: The benzimidazole ring can be oxidized under strong oxidative conditions to form corresponding benzimidazolone derivatives.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.

Oxidation: Potassium permanganate, chromium trioxide.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

Reduction: 2-(2-Aminophenyl)-1H-benzimidazole.

Oxidation: Benzimidazolone derivatives.

Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Antiproliferative and Antimicrobial Activities

Antiproliferative Activity

Research indicates that derivatives of 1H-benzimidazole, including 2-(2-nitrophenyl)-1H-benzimidazole, exhibit notable antiproliferative effects against various cancer cell lines. For instance, a study demonstrated that certain benzimidazole derivatives showed significant inhibition against the MDA-MB-231 breast cancer cell line, with some compounds achieving minimal inhibitory concentrations (MIC) as low as 4 μg/mL against methicillin-resistant Staphylococcus aureus .

Antifungal and Antibacterial Properties

The same class of compounds has been evaluated for their antifungal properties against Candida albicans and Aspergillus niger, with moderate activity observed (MIC values around 64 μg/mL) . Additionally, the antibacterial activity of these derivatives was highlighted in another study where specific compounds demonstrated efficacy against multiple bacterial strains, suggesting their potential use in treating bacterial infections .

Cysticidal Applications

Cysticidal Activity Against Neurocysticercosis

The compound has been investigated for its potential as a cysticidal agent in the treatment of neurocysticercosis, a parasitic infection caused by Taenia solium. In vitro studies have shown that certain benzimidazole derivatives exhibit concentration-dependent activity against cysts of T. crassiceps, indicating their promise as alternatives to existing treatments like albendazole . The efficacy of these compounds was measured using EC50 values, with some derivatives showing comparable potency to established drugs .

Electrochemical Interactions with DNA

DNA Interaction Studies

The electrochemical properties of this compound have been studied to understand its interaction with DNA. Differential pulse voltammetry revealed that this compound can form complexes with double-stranded DNA (dsDNA), which could be exploited for analytical applications . The binding constants determined during these studies suggest strong interactions between the compound and DNA, which may have implications for its use in drug design targeting nucleic acids .

Inhibition of HIV-1 Reverse Transcriptase

Potential Anti-HIV Activity

Another significant application of this compound is its role as an inhibitor of HIV-1 reverse transcriptase. Preliminary docking studies suggest that the structural features of this compound enhance its binding affinity within the reverse transcriptase enzyme's active site, potentially leading to the development of new antiviral therapies . The ability to inhibit this enzyme is crucial for preventing viral replication in HIV-infected patients.

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Antiproliferative Activity | Inhibition of cancer cell proliferation | Significant activity against MDA-MB-231 cell line; MIC as low as 4 μg/mL |

| Antifungal Properties | Efficacy against fungal pathogens | Moderate activity against Candida albicans and Aspergillus niger |

| Cysticidal Activity | Treatment potential for neurocysticercosis | EC50 values indicate promising efficacy against T. crassiceps cysts |

| DNA Interaction | Electrochemical studies on binding with DNA | Strong binding constants; potential for analytical applications |

| Anti-HIV Activity | Inhibition of HIV-1 reverse transcriptase | Enhanced binding affinity predicted through molecular docking studies |

Wirkmechanismus

The mechanism of action of 2-(2-Nitrophenyl)-1H-benzimidazole involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or interacting with key residues. The nitro group can undergo reduction to form reactive intermediates that can further interact with cellular components, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Nitrophenylbenzimidazole

- 2-Nitrophenylbenzoxazole

- 2-Nitrophenylbenzothiazole

Uniqueness

2-(2-Nitrophenyl)-1H-benzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group at the 2-position of the phenyl ring enhances its reactivity and potential for further functionalization compared to other similar compounds.

Biologische Aktivität

2-(2-Nitrophenyl)-1H-benzimidazole (NB) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C13H9N3O2. Its structure features a benzimidazole ring with a nitrophenyl substituent, which contributes to its unique biological properties.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits anticancer properties . For instance, it has been shown to induce apoptosis in cancer cell lines by disrupting mitochondrial membrane potential and activating caspases, leading to programmed cell death .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 16.38 | Induces apoptosis via mitochondrial disruption |

| U87 (Glioblastoma) | 45.2 | Caspase activation leading to apoptosis |

| HeLa (Cervical) | 25.72 | Cell cycle arrest and apoptosis |

Antibacterial and Antifungal Activities

The compound has also been evaluated for antibacterial and antifungal activities. It demonstrated significant inhibition against various bacterial strains including Staphylococcus aureus and Streptococcus faecalis, with minimal inhibitory concentration (MIC) values indicating effective antibacterial properties .

Table 2: Antimicrobial Activity Data

| Microorganism | MIC (μg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 4 | Strong |

| Streptococcus faecalis | 8 | Moderate |

| Candida albicans | 64 | Moderate |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- DNA Interaction : The nitro group facilitates electrostatic interactions with DNA, leading to the formation of DNA-nitro complexes that can inhibit replication .

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in cancer progression and microbial resistance, potentially by binding to active sites or allosteric sites .

Case Studies

- Electrochemical Studies : Research using differential pulse voltammetry indicated that NB interacts with dsDNA, showing a binding constant of . This interaction is crucial for its anticancer activity as it may prevent DNA replication in cancer cells .

- In Vivo Studies : In animal models, administration of NB resulted in significant tumor growth suppression, demonstrating its potential as an effective anticancer agent .

Eigenschaften

IUPAC Name |

2-(2-nitrophenyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O2/c17-16(18)12-8-4-1-5-9(12)13-14-10-6-2-3-7-11(10)15-13/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJPPXVVTXDVWAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20176579 | |

| Record name | 1H-Benzimidazole, 2-(2-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2208-58-4 | |

| Record name | 2-(2′-Nitrophenyl)benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2208-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Benzimidazole, 2-(2-nitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002208584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benzimidazole, 2-(2-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of 2-(2-Nitrophenyl)-1H-benzimidazole derivatives against HIV-1 reverse transcriptase?

A1: While this compound itself hasn't been extensively studied for anti-HIV activity, its derivatives, particularly those with a benzoyl group at the N1 position, show promising activity against HIV-1 reverse transcriptase (RT) []. Molecular docking studies suggest that these active compounds bind to the enzyme's active site, adopting a butterfly-like conformation. The benzoyl moiety interacts with a hydrophobic region formed by amino acids Tyrosine 81, Tyrosine 88, and Tryptophan 229 []. This binding interaction likely interferes with the enzyme's function, ultimately inhibiting viral replication.

Q2: How does the structure of this compound influence its reactivity?

A2: The presence of the nitro group at the ortho position of the phenyl ring in this compound facilitates intramolecular nucleophilic aromatic substitution (SNAr) reactions. This reactivity arises from the electron-withdrawing nature of the nitro group, which activates the ortho position towards nucleophilic attack. For instance, alkoxide nucleophiles can displace the nitro group under mild conditions []. This unique reactivity makes this compound a versatile building block for synthesizing more complex molecules.

Q3: Can this compound be used as a scaffold for designing inhibitors of bacterial DNA gyrase B?

A3: Yes, computational studies have identified this compound derivatives as potential inhibitors of Escherichia coli DNA gyrase B []. Specifically, the 2,5(6)-substituted benzimidazole derivatives are predicted to form key hydrogen bonds with essential residues in the enzyme's active site, including Asparagine 46, Aspartic acid 73, and Aspartic acid 173 []. This suggests that these derivatives could interfere with the enzyme's function, potentially leading to antibacterial activity.

Q4: How does N-substitution affect the electron spin resonance (ESR) behavior of this compound?

A4: Studies have shown that N-substitution significantly impacts the electron spin resonance (ESR) spectra of this compound radical anions []. Specifically, the hyperfine coupling constants, which reflect the interactions between the unpaired electron and nearby nuclei, are altered by the presence and nature of N-substituents. For instance, benzoyl and acetyl groups at the N1 position lead to distinct ESR spectral patterns compared to the unsubstituted parent compound []. These findings highlight the influence of substituents on the electronic structure and properties of this compound derivatives.

Q5: What is the crystal structure of this compound?

A5: X-ray crystallography studies have revealed that in the solid state, the benzimidazole and phenyl rings in this compound are not coplanar. Instead, they adopt a dihedral angle of 40.08° []. The molecules form chains along the crystallographic b-axis through intermolecular N—H⋯N hydrogen bonds. Furthermore, these chains are interconnected by C—H⋯O hydrogen bonds, resulting in a two-dimensional network structure [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.